molecular formula C9H12ClN3Si B11884000 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Cat. No.: B11884000
M. Wt: 225.75 g/mol
InChI Key: DIYZGTVOCUAYJG-UHFFFAOYSA-N
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Description

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the Sonogashira cross-coupling reaction. This reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .

Industrial Production Methods

The reaction’s efficiency and selectivity make it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful in certain synthetic applications and can impart unique electronic or steric properties to the molecules it is used to create .

Properties

Molecular Formula

C9H12ClN3Si

Molecular Weight

225.75 g/mol

IUPAC Name

6-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine

InChI

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13)

InChI Key

DIYZGTVOCUAYJG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(N=C1N)Cl

Origin of Product

United States

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